![molecular formula C8H17ClOSi B14298615 Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane CAS No. 112031-28-4](/img/structure/B14298615.png)
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a 3-[(prop-2-en-1-yl)oxy]propyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane typically involves the reaction of chlorodimethylsilane with 3-[(prop-2-en-1-yl)oxy]propyl alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chlorosilane group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Addition Reactions: Electrophiles such as halogens or acids can be used.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Addition Reactions: Products include addition compounds with the prop-2-en-1-yl group.
Hydrolysis: Products include silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with nucleophiles, while the prop-2-en-1-yl group can participate in addition reactions. These interactions enable the compound to modify surfaces and molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(dimethyl)silane: Lacks the 3-[(prop-2-en-1-yl)oxy]propyl group, making it less versatile in certain reactions.
Dimethyl{3-[(prop-2-en-1-yl)oxy]propyl}silane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is unique due to the presence of both the chlorine atom and the 3-[(prop-2-en-1-yl)oxy]propyl group. This combination allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
112031-28-4 |
|---|---|
Molekularformel |
C8H17ClOSi |
Molekulargewicht |
192.76 g/mol |
IUPAC-Name |
chloro-dimethyl-(3-prop-2-enoxypropyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-4-6-10-7-5-8-11(2,3)9/h4H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
KAHNPACNGZQTOG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCOCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


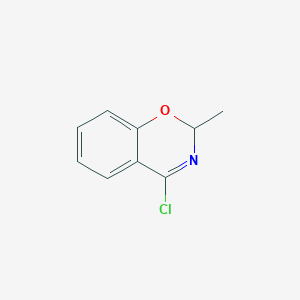
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
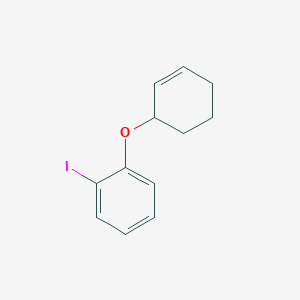

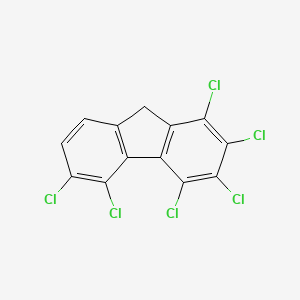
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
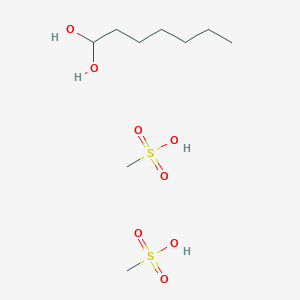
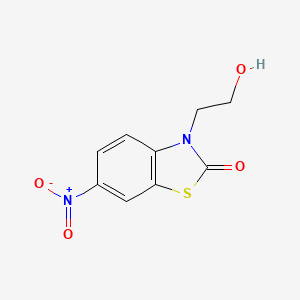
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
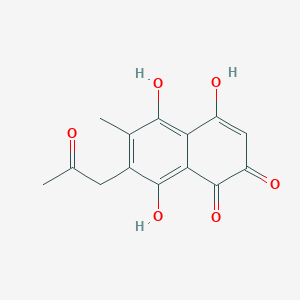
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
